4-Phthalimidobutyronitrile
Overview
Description
4-Phthalimidobutyronitrile is a chemical compound that is derived from phthalimide. It is characterized by the presence of a phthalimide group attached to a butyronitrile moiety. The compound is of interest in organic chemistry due to its potential applications in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 4-phthalimidobutyronitrile can be achieved through different methods. For instance, the electroreduction of phthalimide in a water-acetonitrile solution acidified with H2SO4 or HCl under controlled acidity conditions can lead to the removal of two carbonyl groups, resulting in the selective formation of isoindoline with high yield and current efficiency . Although this process does not directly synthesize 4-phthalimidobutyronitrile, it demonstrates the reactivity of phthalimide derivatives under reductive conditions, which could be applicable to the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of 4-phthalimidobutyronitrile includes a phthalimide group, which is a bicyclic compound consisting of a benzene ring fused to an imide ring, and a butyronitrile chain, which is a four-carbon alkyl group with a nitrile (C≡N) functional group at one end. The presence of both the imide and nitrile groups in the molecule suggests that it could participate in various chemical reactions, particularly those involving nucleophilic attack at the carbonyl or cyano groups.
Chemical Reactions Analysis
The reactivity of 4-phthalimidobutyronitrile can be inferred from studies on similar compounds. For example, 5-morpholino-1,3-oxazole-4-carbonitriles with a phthalimidobutyl substituent react with hydrazine hydrate to form a recyclization product, specifically (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone . This indicates that the phthalimide group can be involved in cyclization reactions and can act as a protecting group that can be removed under certain conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-phthalimidobutyronitrile are not detailed in the provided papers, we can deduce some general properties based on the structure of the compound. The phthalimide group is known to be relatively stable and can increase the overall stability of the molecule. The nitrile group, on the other hand, is polar and can contribute to the compound's reactivity. The compound is likely to be solid at room temperature and may have moderate solubility in organic solvents due to the presence of both polar and nonpolar groups.
Scientific Research Applications
1. Medicinal Chemistry Research
- Application : Phthalimido-thiazolidine-2-4-dione derivatives, which can be synthesized from phthalimide, have been tested for their antineoplastic activities against cancer cells .
- Methods : A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized by two different synthetic routes. The compounds were then evaluated in vitro .
- Results : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .
2. Nanoparticle Synthesis
- Application : Phthalimide derivatives can be used in the green synthesis of nanoparticles .
- Methods : Biological methods are used for the synthesis of nanoparticles because they are eco-friendly, clean, safe, cost-effective, uncomplicated, and highly productive .
- Results : The nanoparticles synthesized using phthalimide derivatives have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc .
3. pH-Sensing Application
- Application : Pyrimidine-phthalimide derivatives, which can be synthesized from phthalimide, have been used for pH-sensing applications .
- Methods : Two new atypical AIE chromophores, 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione (PB) and 2-(4,6-bis(4-(dimethylamino)styryl)pyrimidin-2-yl)isoindoline-1,3-dione (NPB), were synthesized and characterized by using IR, 1 H NMR, 13 C NMR and HRMS .
- Results : PB and NPB could be easily and reversibly protonated at the site of the nitrogen atoms, causing dramatic color changes. This phenomenon opens up the potential avenues of developing novel colorimetric pH sensors and logic gates for specific applications .
4. Quantitative Analytical FTIR Spectroscopy
- Application : Fourier transform infrared (FTIR) spectroscopy has long been established and implemented in a wide variety of fields including pharmaceutical, biomedical, and clinical fields .
- Methods : FTIR spectroscopy is used in a quantitative approach in pharmaceutical, biomedical, and interdisciplinary fields .
- Results : Utilizing FTIR spectroscopy in a quantitative approach has many undeniable advantages over traditional procedures. It is anticipated that the review will offer researchers an update of the current status and prospect on the subject among the pharmacy and biomedical sciences both in academic and industrial fields .
5. Chemical Synthesis
- Application : “4-Phthalimidobutyronitrile” is a chemical compound that can be used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
- Results : The outcomes obtained would also depend on the specific chemical reaction. This compound could potentially be used to synthesize a variety of other compounds .
6. Natural Product Synthesis
- Application : Imidazol-4-ones, which can potentially be synthesized from phthalimide derivatives, have been used in the total synthesis of natural products .
- Methods : Various synthetic methodologies have been developed for the production of imidazol-4-ones, which can be used towards the total synthesis of a range of imidazol-4-one containing natural products .
- Results : These methodologies can be used to produce three C5-substitution patterns, showing the versatility of this approach .
Safety And Hazards
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORDNGFQVIFSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293888 | |
Record name | 4-Phthalimidobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phthalimidobutyronitrile | |
CAS RN |
3184-61-0 | |
Record name | 3184-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phthalimidobutyronitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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